REACTION_CXSMILES
|
[H-].[Na+].[Cl:3][C:4]1[CH:5]=[CH:6][CH:7]=[C:8]2[C:13]=1[CH:12]=[C:11]([C:14]([O:16]CC)=O)[CH:10]=[CH:9]2.[CH3:19][S:20][CH2:21][S:22]([CH3:24])=[O:23]>CN(C)C=O>[O:16]=[C:14]([C:11]1[CH:10]=[CH:9][C:8]2[C:13](=[C:4]([Cl:3])[CH:5]=[CH:6][CH:7]=2)[CH:12]=1)[CH:21]([S:20][CH3:19])[S:22]([CH3:24])=[O:23] |f:0.1|
|
Name
|
|
Quantity
|
9.2 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
5.6 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=CC=C2C=CC(=CC12)C(=O)OCC
|
Name
|
|
Quantity
|
4.4 g
|
Type
|
reactant
|
Smiles
|
CSCS(=O)C
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for four hours at 25° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
DISSOLUTION
|
Details
|
The product was dissolved in 250 ml of ethyl acetate
|
Type
|
WASH
|
Details
|
the solution was washed with 5% hydrochloric acid, saturated sodium bicarbonate and brine
|
Type
|
CUSTOM
|
Details
|
The solution was dried
|
Type
|
CUSTOM
|
Details
|
the solvent was removed by evaporation
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
O=C(C(S(=O)C)SC)C1=CC2=C(C=CC=C2C=C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.73 g | |
YIELD: PERCENTYIELD | 63% | |
YIELD: CALCULATEDPERCENTYIELD | 63.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |